8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione family, characterized by a bicyclic purine core substituted with a 3-methoxypropylamino group at the 8-position and a 2-oxo-2-phenylethyl moiety at the 7-position. Its molecular formula is C₁₈H₂₀N₆O₄, with a molecular weight of 384.39 g/mol. The 3-methoxypropylamino group enhances solubility and bioavailability, while the 2-oxo-2-phenylethyl substituent contributes to hydrophobic interactions with biological targets, such as enzyme allosteric pockets .
Properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-9-6-10-27-2)11-13(24)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMNUKDFMNFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the purine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 373.44 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that purine derivatives exhibit significant antitumor properties . For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with nucleotide synthesis pathways or induce apoptosis in tumor cells.
- Case Study : In vitro studies demonstrated that derivatives of purine effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Antiviral Properties
Research has also suggested that this compound may possess antiviral activity . It is hypothesized that purine derivatives can inhibit viral replication by disrupting nucleic acid synthesis:
- Mechanism : The compound might act as a nucleoside analog, mimicking natural substrates required for viral RNA or DNA synthesis.
- Research Findings : In laboratory settings, certain purine derivatives have shown promise against viruses such as HIV and Hepatitis C.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of similar compounds in neurodegenerative diseases:
- Mechanism : These compounds may modulate neurotransmitter systems or exert antioxidant effects.
- Case Study : Animal models treated with related purine derivatives exhibited improved cognitive functions and reduced markers of neuroinflammation.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Significant reduction in cancer cell viability (e.g., MCF-7 cells) |
| Animal models | Neuroprotective effects observed in models of Alzheimer’s disease |
| Clinical trials | Ongoing trials assessing antiviral efficacy in humans |
Mechanistic Insights
Mechanistic studies have elucidated how these compounds interact at the molecular level:
- Enzyme Inhibition : Inhibition of key enzymes involved in nucleotide metabolism.
- Receptor Interaction : Binding to specific receptors implicated in cancer progression or viral entry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their biological/pharmacological properties:
Key Structural and Functional Comparisons :
Substituent Impact on Solubility: The target compound’s 3-methoxypropylamino group provides better aqueous solubility compared to the imidazolylpropylamino (Compound 5) and trifluoropropyl (Compound 3-29A) groups, which prioritize target binding over solubility . Linagliptin Impurity 5’s hydroxyethylamino substituent balances solubility and hydrogen-bonding capacity, similar to the target compound’s methoxypropyl group .
Hydrophobic Interactions: The 2-oxo-2-phenylethyl group in the target compound mirrors the naphthalen-3-ylmethyl (Compound 5) and phenoxypropyl (TC227) moieties, enabling strong hydrophobic binding to enzyme pockets .
TC227’s antiparasitic activity highlights the scaffold’s versatility, suggesting the target compound could be repurposed for infectious diseases .
Metabolic Stability :
- Fluorinated analogs (e.g., Compound 3-29A) demonstrate enhanced metabolic stability, whereas the target compound’s methoxy group may confer intermediate stability compared to hydroxyethyl or imidazole-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
